1-Bromo-4-(chloromethyl)-2-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCREBDBWGUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Chloromethyl 2 Methoxybenzene
Retrosynthetic Analysis and Precursor Design
A retrosynthetic analysis of 1-Bromo-4-(chloromethyl)-2-methoxybenzene reveals several logical disconnection points, suggesting various precursor molecules. The primary disconnections involve the carbon-bromine and the carbon-chloromethyl bonds. This leads to two main retrosynthetic pathways:
Pathway A: Late-stage Bromination: This approach considers 4-(chloromethyl)-2-methoxybenzene as the immediate precursor. The synthesis would then involve the regioselective bromination of this molecule.
Pathway B: Late-stage Chloromethylation: This strategy identifies 1-bromo-3-methoxybenzene or a related isomer as a key precursor, which would then undergo a chloromethylation reaction.
Pathway C: Functional Group Interconversion: A third pathway involves the synthesis of an intermediate such as (4-bromo-2-methoxyphenyl)methanol. This alcohol can then be converted to the target chloromethyl derivative. Another potential intermediate is 4-bromo-2-methoxybenzaldehyde (B1278859), which would require reduction to the alcohol before chlorination. google.com
The choice of precursor is often dictated by the commercial availability of starting materials and the desired control over regioselectivity during the halogenation steps.
Direct Halogenation Strategies
Direct halogenation of an aromatic ring is a common method for introducing bromine and chloromethyl groups. The success of this strategy hinges on the ability to control the position of the incoming electrophile, which is heavily influenced by the directing effects of the substituents already present on the benzene (B151609) ring.
Bromination Protocols
The introduction of a bromine atom onto an activated aromatic ring, such as an anisole (B1667542) derivative, is a well-established electrophilic aromatic substitution reaction. The methoxy (B1213986) group (-OCH3) is a strong activating and ortho, para-directing group.
A common and effective reagent for the regioselective bromination of activated aromatic compounds is N-Bromosuccinimide (NBS). The choice of solvent is crucial; using acetonitrile (B52724) (CH₃CN) as the solvent has been shown to be a mild and highly regiospecific method for the nuclear bromination of methoxybenzenes. mdma.ch This system favors the ionic pathway of the reaction, leading to electrophilic substitution on the aromatic ring rather than radical bromination at a benzylic position. For example, the bromination of 2-methylanisole (B146520) with NBS in acetonitrile yields 4-bromo-2-methylanisole (B88804) exclusively. This high regioselectivity is attributed to the directing effect of the methoxy group, which strongly favors substitution at the para position.
| Reagent System | Substrate Example | Product | Yield | Reference |
| NBS in CH₃CN | 2,3-Dimethylanisole | 4-Bromo-2,3-dimethylanisole | 94% | mdma.ch |
| NBS in CH₃CN | 2-Methylanisole | 4-Bromo-2-methylanisole | 100% | |
| Br₂ in Ethanoic Acid | Anisole | Mixture of o- and p-bromoanisole | - |
Chloromethylation Approaches (e.g., employing formaldehyde (B43269) and hydrogen chloride systems, chloromethyl ethers)
Chloromethylation introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring. The most common method is the Blanc chloromethylation , which involves reacting the aromatic compound with formaldehyde (or a polymer of it like paraformaldehyde) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.orgambeed.com
The reaction proceeds under acidic conditions where formaldehyde is protonated, making it a more potent electrophile. wikipedia.org The aromatic ring then attacks the activated formaldehyde, leading to a benzyl (B1604629) alcohol intermediate, which is rapidly converted to the corresponding benzyl chloride by HCl. wikipedia.orglibretexts.org
Electron-donating groups, such as the methoxy and bromo substituents on a precursor like 1-bromo-3-methoxybenzene, facilitate this electrophilic substitution. jk-sci.com However, highly activated aromatic rings can sometimes lead to the formation of diarylmethane by-products due to a second alkylation reaction. jk-sci.comthieme-connect.de
An alternative to the formaldehyde/HCl system is the use of chloromethyl ethers, such as chloromethyl methyl ether (CH₃OCH₂Cl), which can also act as the electrophile in the chloromethylation reaction. wikipedia.orglibretexts.org
| Chloromethylating Agent | Catalyst | Substrate Example | Reference |
| Formaldehyde, HCl | ZnCl₂ | Benzene | wikipedia.orglibretexts.orgdur.ac.uk |
| Paraformaldehyde, HCl | ZnCl₂ | Aromatic Compounds | thieme-connect.de |
| 1,3,5-Trioxane, HCl | ZnCl₂ | Toluene | thieme-connect.de |
Regioselective Considerations in Halogenation
The regiochemical outcome of halogenation on a substituted benzene ring is governed by the electronic and steric effects of the substituents. In the context of synthesizing this compound, the methoxy group (-OCH₃) is the most influential director.
The -OCH₃ group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating but also an ortho, para-director. When both are present, the powerful activating effect of the methoxy group dominates the orientation of the incoming electrophile.
In a precursor like 1-bromo-3-methoxybenzene, the methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6. Position 2 is sterically hindered by the adjacent bromine atom. Therefore, chloromethylation is expected to occur primarily at the para position (position 6 relative to the methoxy group, which is position 4 in the final product numbering) and to a lesser extent at the ortho position (position 4 relative to the methoxy group).
Conversely, in the bromination of a precursor like 4-(chloromethyl)-2-methoxybenzene, the methoxy group at position 2 directs towards positions 1 and 5. The chloromethyl group is a weak deactivator. The incoming bromine would be directed to the position para to the methoxy group (position 5) or ortho (position 1 or 3). The final substitution pattern suggests that careful selection of starting materials and reaction conditions is necessary to achieve the desired 1,2,4-substitution pattern.
Multi-Step Synthesis Pathways
Multi-step synthesis provides an alternative approach that often allows for greater control over the final structure by building the molecule through a series of functional group transformations.
Conversion of Hydroxymethyl Intermediates to Chloromethyl Groups (e.g., Thionyl Chloride, Phosphorus Pentachloride mediated reactions)
A robust strategy for the synthesis of this compound involves the preparation of the corresponding alcohol, (4-bromo-2-methoxyphenyl)methanol, followed by its conversion to the chloromethyl derivative. This alcohol intermediate can be prepared from precursors like 4-bromo-2-methoxybenzaldehyde via reduction. google.com
The conversion of benzyl alcohols to benzyl chlorides is a standard organic transformation. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to the clean nature of the reaction; the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. masterorganicchemistry.com The reaction of an alcohol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. masterorganicchemistry.compku.edu.cnresearchgate.net
A representative procedure involves treating the alcohol with thionyl chloride, sometimes in an inert solvent like chloroform, and heating the mixture to drive the reaction to completion. Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed for this transformation. masterorganicchemistry.com
| Alcohol Precursor | Chlorinating Agent | Typical By-products | Reference |
| p-Methoxybenzyl alcohol | Thionyl Chloride (SOCl₂) | SO₂, HCl | masterorganicchemistry.com |
| Carboxylic Acids | Thionyl Chloride (SOCl₂) | SO₂, HCl | masterorganicchemistry.com |
| Alcohols | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | masterorganicchemistry.com |
Sequential Introduction of Halogen and Methoxy Substituents
One common route involves the chloromethylation of 1-bromo-2-methoxybenzene. evitachem.com This reaction, typically a Blanc chloromethylation, uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride (ZnCl₂). evitachem.com The methoxy group is an ortho-, para-directing activator, while the bromo group is a deactivating ortho-, para-director. The directing effects of the methoxy group typically dominate, guiding the incoming chloromethyl group.
Alternatively, the synthesis can commence with the bromination of 4-(chloromethyl)-2-methoxybenzene. evitachem.com This approach utilizes an electrophilic aromatic substitution reaction where bromine, often in the presence of a catalyst such as iron(III) bromide (FeBr₃), is introduced onto the aromatic ring. evitachem.com The existing methoxy and chloromethyl groups direct the position of the incoming bromine atom. The strong activating and ortho, para-directing effect of the methoxy group is a key determinant of the final product's isomeric purity.
Application of Protecting Group Strategies
In the synthesis of complex substituted benzenes like this compound, protecting group strategies can be employed to prevent unwanted side reactions and enhance regioselectivity. While direct synthesis is often feasible, certain scenarios may necessitate the temporary masking of a reactive functional group.
For instance, a hydroxyl group, if present on the precursor molecule, would be protected to prevent it from reacting during chloromethylation or bromination. A common protecting group for phenols is the methoxymethyl (MOM) ether. An example of a related compound, 1-Bromo-4-chloro-2-(methoxymethoxy)benzene, illustrates the use of a MOM group to protect a hydroxyl functionality during synthesis. nih.gov This strategy ensures that the chloromethylation or halogenation occurs at the desired position on the aromatic ring without interference from a reactive hydroxyl group. After the key synthetic steps are completed, the protecting group is removed under specific conditions to yield the final product. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal.
Optimization of Synthetic Conditions
The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction duration profoundly influence the yield, purity, and selectivity of the desired product.
Catalytic Systems in the Synthesis of this compound and Related Compounds
Catalysts play a central role in facilitating the key transformations in the synthesis of this compound. In the chloromethylation step, Lewis acids are frequently employed to generate the electrophilic species.
For the chloromethylation of brominated aromatic substrates, the Blanc reaction, which uses paraformaldehyde and hydrogen chloride, is a foundational method. evitachem.com This electrophilic aromatic substitution proceeds via carbocation intermediates generated in situ. evitachem.com The choice of catalyst can significantly impact the reaction's efficiency and regioselectivity. For halogen exchange reactions, various catalytic systems have been explored.
Table 1: Catalytic Systems in Halogen Exchange Reactions
| Catalyst System | Reaction Medium | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| BF₃·OEt₂ (20 mol%) | CH₃CN/DCE (2:1) | 3 | 97 | Ortho > para |
| AlCl₃ (1.2 eq.) | Toluene | 12 | 85 | Meta-dominated |
This data is based on halogen exchange reactions and provides insight into catalytic effects. evitachem.com
In bromination reactions, catalysts like iron(III) bromide are standard for activating the bromine molecule, enhancing its electrophilicity and facilitating the substitution onto the electron-rich aromatic ring. evitachem.com
Solvent Effects on Reaction Yield and Selectivity
The solvent system is a critical parameter that can dramatically influence the outcome of the synthesis, particularly the regioselectivity of the bromination step. The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and stabilize transition states, thereby directing the position of substitution.
Studies on the bromination of alkoxybenzenes have shown that the ortho-to-para product ratio is sensitive to the solvent used. nsf.govrsc.org For example, the bromination of phenol (B47542) with N-bromosuccinimide shows a significant solvent influence on the ortho:para ratio. rsc.org In chlorinated solvents, a higher proportion of the ortho-substituted product is often observed. rsc.org This is attributed to an ionic mechanism rather than a radical pathway. rsc.org The choice of solvent can also impact reaction rates; for instance, chloromethylation has been shown to proceed rapidly when acetic acid is used as a cosolvent. researchgate.net
Temperature and Reaction Time Profiles in Chloromethylation and Bromination
Temperature and reaction time are interdependent variables that must be precisely controlled to maximize the yield of the desired product while minimizing the formation of impurities and byproducts.
In the synthesis of a related compound, 4-bromo-1-(chloromethyl)-2-methylbenzene, the reaction mixture was stirred for 16 hours at ambient temperature after an initial cooling period. chemicalbook.com Similarly, the bromination of 2,4-dimethoxybenzoic acid was conducted over 16 hours at 23 °C. rsc.org These examples suggest that extended reaction times at or near room temperature are common for these types of transformations.
The temperature profile is crucial. Chloromethylation reactions are often initiated at a low temperature (e.g., using an ice/water bath) to control the initial exothermic reaction, and then allowed to warm to ambient temperature. chemicalbook.com For bromination, the temperature must be managed to control selectivity, as higher temperatures can sometimes lead to the formation of poly-brominated byproducts. The optimal temperature and time will depend on the specific substrates, reagents, and catalytic system being used.
Academic Scale-Up Considerations and Process Intensification
Translating a laboratory-scale synthesis of this compound to a larger, academic scale-up requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. One of the primary challenges is managing heat transfer in larger reaction vessels, as both chloromethylation and bromination can be exothermic.
Process intensification represents a paradigm shift in chemical synthesis, aiming to develop more efficient, safer, and environmentally benign processes. rug.nl For the synthesis of compounds like this compound, this could involve the use of microreactors or flow chemistry. These technologies offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially leading to higher yields and selectivities. rug.nl They also minimize the volume of hazardous reagents at any given time, enhancing the safety of the process.
A scalable, two-step process for a similar precursor involved an iron(III) chloride catalyzed cross-coupling reaction followed by a regioselective chloromethylation. researchgate.net This highlights the importance of developing robust, high-yield steps with readily available and inexpensive starting materials for successful scale-up. researchgate.net Furthermore, minimizing purification steps, such as using a silica (B1680970) pad filtration instead of full column chromatography, can significantly improve the efficiency of a scaled-up process. chemicalbook.com
Reactivity and Mechanistic Studies of 1 Bromo 4 Chloromethyl 2 Methoxybenzene
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group, being a primary benzylic halide, is a key site for nucleophilic substitution reactions. ucalgary.ca Its reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition states of both S(_N)1 and S(_N)2 reactions. quora.comstackexchange.com
The chloromethyl group in 1-Bromo-4-(chloromethyl)-2-methoxybenzene is a primary halide, which typically favors the S(_N)2 pathway due to minimal steric hindrance. ucalgary.cachemtopper.com In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of the chloride leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
However, the benzylic nature of the carbon-chlorine bond introduces the possibility of an S(_N)1 pathway. ucalgary.cachemtopper.com This pathway involves a two-step mechanism where the leaving group first departs to form a resonance-stabilized benzylic carbocation. This carbocation is further stabilized by the electron-donating methoxy (B1213986) group on the aromatic ring. A subsequent attack by a nucleophile on the carbocation intermediate yields the substitution product. The rate-determining step in the S(_N)1 mechanism is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration.
The competition between S(_N)1 and S(_N)2 pathways is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents promote the S(_N)1 pathway by stabilizing the carbocation intermediate. libretexts.org
Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution
| Nucleophile | Solvent | Predominant Pathway | Rate Constant (k, M⁻¹s⁻¹) |
| Cyanide (CN⁻) | DMSO | S(_N)2 | 2.5 x 10⁻³ |
| Methanol (B129727) (CH₃OH) | Methanol | S(_N)1 | 8.1 x 10⁻⁵ (pseudo-first order) |
| Azide (N₃⁻) | Acetone | S(_N)2 | 1.7 x 10⁻³ |
| Water (H₂O) | Water | S(_N)1 | 3.2 x 10⁻⁵ (pseudo-first order) |
This table presents hypothetical data based on the general reactivity of benzylic halides to illustrate the competing S(_N)1 and S(_N)2 pathways.
The presence of two halogen substituents, the chloromethyl group and the aromatic bromine, raises the question of regioselectivity in nucleophilic attack. Generally, the benzylic chloride is significantly more reactive towards nucleophilic substitution than the aryl bromide. libretexts.org The C(sp³)-Cl bond of the chloromethyl group is weaker and more susceptible to cleavage than the C(sp²)-Br bond of the aromatic ring. Aryl halides are notoriously unreactive towards nucleophilic substitution under standard conditions due to the high strength of the C(sp²)-halogen bond and the electronic repulsion of the electron-rich aromatic ring.
Therefore, under typical nucleophilic substitution conditions, selective reaction at the chloromethyl position is expected, leaving the bromo-substituent intact. This allows for the sequential functionalization of the molecule.
While the chloromethyl group is primarily a site for nucleophilic substitution, it can also participate in the formation of organometallic intermediates, particularly in the context of cross-coupling reactions. For instance, benzylic halides can undergo oxidative addition to a low-valent metal center, such as palladium(0) or nickel(0), to form an organometallic species. acs.orgnih.gov This step is a key initiation process in various cross-coupling methodologies. The resulting organometallic intermediate can then engage in further reactions like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions Involving Aromatic Halogen
The bromine atom attached to the aromatic ring provides a handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. ubc.ca In the case of this compound, the C(sp²)-Br bond is the primary site for this reaction. The generally accepted catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govcolab.ws
The presence of both a bromo and a chloro substituent introduces the potential for competitive oxidative addition. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. polyu.edu.hkwuxiapptec.com Therefore, selective coupling at the C-Br bond is highly favored over the C-Cl bond of the chloromethyl group under standard Suzuki-Miyaura conditions. The electron-donating methoxy group can also influence the rate of oxidative addition.
Table 2: Hypothetical Yields for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Product Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |
| 3-Furylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 85 |
This table presents hypothetical data based on typical Suzuki-Miyaura coupling reactions of aryl bromides to illustrate potential reaction outcomes. researchgate.netnih.govresearchgate.net
The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgbyjus.com For this compound, this reaction would involve the homocoupling of the aryl bromide to form a biphenyl (B1667301) derivative. The mechanism is thought to involve the formation of an organocopper intermediate on the surface of the copper catalyst. nsf.gov
Modern studies of Ullmann-type reactions often involve surface science techniques to investigate the behavior of reactants on a metal surface. Such studies on related haloarenes have shown that the molecules can form ordered structures on the copper surface before reacting. nsf.gov The reaction proceeds through the formation of organometallic intermediates where copper atoms from the surface are incorporated. These intermediates then undergo reductive elimination to form the C-C bond of the biaryl product. The presence of the methoxy and chloromethyl substituents would likely influence the packing and reactivity of the molecules on the copper surface.
Kumada Cross-Coupling for Biaryl Synthesis
The Kumada cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the aryl bromide moiety is the primary site for this transformation, leading to the synthesis of biaryl compounds.
While specific studies on the Kumada coupling of this compound are not extensively documented in the literature, the general mechanism for aryl bromides is well-established. The catalytic cycle typically involves the oxidative addition of the aryl bromide to the low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.
The presence of the chloromethyl and methoxy groups can influence the reaction. The methoxy group, being electron-donating, can enhance the electron density at the ipso-carbon, potentially affecting the rate of oxidative addition. The chloromethyl group is a reactive site itself and could potentially undergo side reactions, although the high reactivity of the C(sp2)-Br bond in Kumada coupling generally ensures chemoselectivity. For instance, combinations of N-heterocyclic carbenes (NHCs) with iron, cobalt, or nickel fluorides have been shown to be excellent catalysts for the cross-coupling of aryl Grignard reagents with aryl halides to form unsymmetrical biaryls, often with high selectivity and suppression of homocoupling byproducts. libretexts.org
A representative, albeit generalized, reaction scheme is presented below:
Table 1: Generalized Kumada Cross-Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Ar-MgBr | Ni or Pd catalyst | 4-(Chloromethyl)-2-methoxy-1,1'-biaryl |
Note: Ar represents an aryl group.
Other Metal-Catalyzed C-C Bond Formations
Beyond Kumada coupling, the aryl bromide functionality of this compound is a versatile handle for various other metal-catalyzed C-C bond-forming reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide is one of the most widely used C-C bond-forming reactions. pressbooks.pubresearchgate.net The reaction of this compound with an arylboronic acid would be expected to proceed under standard Suzuki conditions (a palladium catalyst, a base, and a suitable solvent) to yield the corresponding biaryl product. The functional group tolerance of the Suzuki coupling is a significant advantage, and the chloromethyl and methoxy groups are generally compatible with the reaction conditions. pressbooks.pubresearchgate.net
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. youtube.com this compound can serve as the aryl halide component, reacting with various alkenes to introduce a vinyl group at the 1-position of the benzene ring.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. acs.orgacs.org The reaction would install an alkynyl substituent at the position of the bromine atom on the benzene ring. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo substituent of the target molecule a suitable reaction site. acs.org
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. This method offers a pathway to introduce a variety of organic groups, depending on the nature of the organostannane reagent.
Table 2: Overview of Other Metal-Catalyzed C-C Bond Formations
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)2 | Pd catalyst, Base | Biaryl |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl Alkyne |
| Stille | Organostannane | Pd catalyst | Substituted Arene |
Electrophilic Aromatic Substitution Reactions of the Benzene Ring
Influence of Methoxy and Halogen Substituents on Ring Activation/Deactivation
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is dictated by the directing effects of the existing substituents.
Methoxy Group (-OCH3): The methoxy group is a strong activating group and an ortho-, para-director. byjus.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and thereby making the ring more nucleophilic and reactive towards electrophiles. byjus.com
Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because of their ability to stabilize the arenium ion intermediate through resonance.
Chloromethyl Group (-CH2Cl): The chloromethyl group is a weakly deactivating group due to the inductive effect of the electronegative chlorine atom. It is considered an ortho-, para-director.
In the case of this compound, the powerful activating and directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are positions 1 (substituted with bromine) and 3, and 5 respectively. The position para to the methoxy group (position 5) is sterically unhindered. The position ortho to the methoxy group and meta to the bromo group (position 3) is another potential site. The position ortho to the methoxy group and adjacent to the bromo group (position 1) is already substituted. Therefore, electrophilic attack is most likely to occur at position 5, which is para to the strongly activating methoxy group and ortho to the chloromethyl group.
Side Reactions, e.g., Diarylmethane Formation via Friedel-Crafts Alkylation
Under the acidic conditions often employed in electrophilic aromatic substitution reactions, particularly Friedel-Crafts alkylation, the chloromethyl group of this compound can act as an electrophile. wikipedia.orgmasterorganicchemistry.com The C-Cl bond can be polarized or cleaved by a Lewis acid catalyst, generating a benzylic carbocation. This carbocation can then be attacked by another molecule of an arene (including another molecule of the starting material or the product), leading to the formation of a diarylmethane derivative.
For example, the alkylation of substituted benzenes with benzyl (B1604629) alcohol derivatives, which can form benzylic carbocations under acidic conditions, is a known method for the synthesis of diaryl methanes. A study on the alkylation of substituted benzenes with (2-bromo-4,5-dimethoxyphenyl)methanol, a structurally similar compound, yielded diaryl methane (B114726) derivatives. nih.gov This suggests that this compound could undergo a similar self-condensation reaction or react with other aromatic compounds present in the reaction mixture.
Table 3: Potential Diarylmethane Side Product
| Reactant | Catalyst | Side Product |
| 2 molecules of this compound | Lewis Acid (e.g., AlCl3) | Bis(4-bromo-2-methoxy-5-(chloromethyl)phenyl)methane |
Radical Reaction Pathways
Atom Transfer Radical Processes
The benzylic position (the carbon of the chloromethyl group) is susceptible to radical reactions due to the ability of the adjacent benzene ring to stabilize a radical intermediate through resonance. libretexts.org Atom Transfer Radical Polymerization (ATRP) and related processes often utilize alkyl halides as initiators. The C-Cl bond in the chloromethyl group of this compound could potentially be cleaved homolytically in the presence of a suitable transition metal catalyst and a reducing agent to initiate radical reactions.
The formation of benzyl radicals from benzyl chlorides in the presence of iron and water has been reported, leading to dimerization and other radical-mediated products. acs.orgacs.org Furthermore, ESR studies have shown that radical cations can be formed from benzyl chlorides upon radiolysis. rsc.org These studies indicate the propensity of the benzylic C-Cl bond to participate in radical processes. While specific atom transfer radical reactions involving this compound are not widely reported, its structure suggests it could serve as an initiator in such transformations.
Photostimulated and Controlled Radical Polymerization Initiators
Atom Transfer Radical Polymerization (ATRP) is a prominent method for controlled radical polymerization, relying on initiators that typically contain a labile halogen atom. cmu.edu Benzyl halides, in particular, are a well-established class of initiators for these reactions. The initiation process in ATRP involves the reversible activation of a dormant species (the initiator) by a transition metal complex, generating a radical that can propagate polymerization. cmu.edu The rate of this activation is crucial for achieving a well-controlled polymerization with a narrow molecular weight distribution. cmu.edu
While a wide array of substituted benzyl halides have been investigated as ATRP initiators, specific research detailing the efficacy and mechanistic nuances of this compound in either thermally or photochemically initiated ATRP has not been reported. Photostimulated ATRP often utilizes the photocatalytic generation of radicals, a process that can be influenced by the electronic and steric properties of the substituents on the initiator. cmu.edu The interplay of the bromo and methoxy substituents on the benzene ring of this compound would theoretically influence the stability of the generated radical and its reactivity towards monomers, but empirical data from polymerization studies are lacking.
Influence of Solvent Polarity and Effects on Reaction Mechanisms
The polarity of the solvent can significantly impact the kinetics and mechanism of reactions involving charged or polar intermediates. In the context of benzyl chlorides, studies on solvolysis reactions—which involve the formation of carbocationic intermediates—have demonstrated a strong dependence on the solvent environment. nih.govnih.gov For instance, the rate of solvolysis of various ring-substituted benzyl chlorides has been shown to vary dramatically with changes in solvent composition, indicating a shift in the transition state and reaction mechanism. nih.govnih.gov
In controlled radical polymerization, the solvent can influence the solubility of the polymer, the activity of the catalyst, and the rate of initiation and propagation. For polymerizations involving polar monomers or initiators, the choice of solvent is critical for maintaining a homogeneous system and achieving good control over the polymerization process. A study on the free radical polymerization of 4-vinylbenzyl chloride in different solvents such as toluene, xylene, 1,4-dioxane, and tetrahydrofuran (B95107) showed variations in the resulting polymer's molecular weight and polydispersity, highlighting the role of the solvent in the polymerization outcome. ukm.my
Although these general principles are well-established, specific experimental data or mechanistic studies detailing the effect of solvent polarity on reactions initiated by this compound are not available in the current body of scientific literature. Such studies would be necessary to understand how the solvent might influence the equilibrium between the dormant and active species in a controlled polymerization initiated by this specific compound.
Data Tables
Due to the absence of specific research on the polymerization behavior of this compound, no experimental data is available to be presented in tabular format.
Derivatization and Functionalization Strategies of 1 Bromo 4 Chloromethyl 2 Methoxybenzene
Conversion of Halomethyl Groups to Aminomethyl Functionalities
Delepine Reaction Extension
The Delepine reaction provides a direct method for converting benzylic halides into primary amines. The process involves two main stages. First, 1-bromo-4-(chloromethyl)-2-methoxybenzene is treated with hexamethylenetetramine. In this step, the nitrogen of the hexamethylenetetramine acts as a nucleophile, attacking the benzylic carbon and displacing the chloride to form a quaternary ammonium (B1175870) salt.
The second stage involves the hydrolysis of this intermediate salt under acidic conditions, typically with ethanolic hydrochloric acid. This step breaks down the complex and liberates the primary amine, (4-bromo-3-methoxyphenyl)methanamine (B591716), along with byproducts such as formaldehyde (B43269) and ammonium chloride. An advantage of the Delepine reaction is its ability to selectively produce primary amines with minimal side reactions.
Table 1: Delepine Reaction for Aminomethylation
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | This compound | Hexamethylenetetramine, Chloroform/Ethanol (B145695) | Quaternary ammonium salt |
| 2 | Quaternary ammonium salt | Concentrated HCl, Ethanol, Water | (4-Bromo-3-methoxyphenyl)methanamine |
Phthalimide (B116566) Synthesis and Hydrazinolysis
An alternative and widely used method for preparing primary amines from alkyl halides is the Gabriel Synthesis. This procedure avoids the potential for over-alkylation often seen with direct ammonolysis. For this compound, the synthesis begins with the nucleophilic substitution of the benzylic chloride by potassium phthalimide. The phthalimide anion attacks the electrophilic carbon of the chloromethyl group in an SN2 reaction, forming N-(4-bromo-3-methoxybenzyl)phthalimide. organic-chemistry.orgorganic-chemistry.org
The resulting N-substituted phthalimide is a stable intermediate that effectively "protects" the nitrogen. To release the desired primary amine, the intermediate is subjected to hydrazinolysis. jk-sci.com Treatment with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol or methanol (B129727) cleaves the phthalimide group, yielding (4-bromo-3-methoxyphenyl)methanamine and the stable byproduct, phthalhydrazide. organic-chemistry.org This cleavage method is particularly mild and compatible with various functional groups. organic-chemistry.org
Table 2: Gabriel Synthesis for Aminomethylation
| Step | Reactant | Reagent(s) | Intermediate/Product |
| 1 | This compound | Potassium phthalimide, DMF | N-(4-bromo-3-methoxybenzyl)phthalimide |
| 2 | N-(4-bromo-3-methoxybenzyl)phthalimide | Hydrazine hydrate, Methanol/Ethanol | (4-Bromo-3-methoxyphenyl)methanamine |
Transformation to Silylmethyl Derivatives
The introduction of silicon-containing moieties can significantly alter the chemical properties of a molecule and provide new avenues for functionalization. The chloromethyl group is an ideal site for creating a carbon-silicon bond.
Reactions with Organosilicon Reagents
The transformation to a silylmethyl derivative can be achieved by reacting this compound with a suitable nucleophilic organosilicon reagent. Reagents such as trialkylsilyllithium or silyl (B83357) Grignard reagents can effectively displace the benzylic chloride via an SN2 mechanism. For example, reaction with trimethylsilyllithium would yield 1-bromo-2-methoxy-4-((trimethylsilyl)methyl)benzene. The choice of the specific organosilicon reagent allows for the introduction of various silyl groups (e.g., trimethylsilyl, triethylsilyl, dimethylphenylsilyl), which can be selected based on desired stability or subsequent reactivity. organic-chemistry.org
Table 3: Synthesis of Silylmethyl Derivatives
| Substrate | Organosilicon Reagent | Product |
| This compound | Trimethylsilyllithium ((CH₃)₃SiLi) | 1-Bromo-2-methoxy-4-((trimethylsilyl)methyl)benzene |
| This compound | Dimethylphenylsilyllithium (Ph(CH₃)₂SiLi) | 1-Bromo-4-((dimethylphenylsilyl)methyl)-2-methoxybenzene |
| This compound | Triethylsilylmagnesium bromide ((C₂H₅)₃SiMgBr) | 1-Bromo-2-methoxy-4-((triethylsilyl)methyl)benzene |
Cleavage and Functionalization of Si-C Bonds
Once installed, the silylmethyl group is not merely a passive substituent. The carbon-silicon bond can be selectively cleaved or transformed into other functional groups, making the silyl group a versatile synthetic handle.
One of the most powerful transformations is the Fleming-Tamao oxidation, which converts a C-Si bond into a C-O bond. jk-sci.comwikipedia.org This reaction allows the silyl group to act as a "masked" hydroxyl group. organic-chemistry.org For a substrate like 1-bromo-4-((dimethylphenylsilyl)methyl)-2-methoxybenzene, the Fleming oxidation protocol would first involve electrophilic attack on the phenyl ring of the silane, followed by peroxy acid oxidation, to ultimately furnish the corresponding benzyl (B1604629) alcohol, (4-bromo-3-methoxyphenyl)methanol. organic-chemistry.orgnrochemistry.com This stereospecific reaction provides a route to alcohols under conditions that might not be compatible with a free hydroxyl group. jk-sci.com
Another common reaction is protodesilylation, where the C-Si bond is cleaved by a proton source, often catalyzed by acid or a fluoride (B91410) source, to replace the silyl group with a hydrogen atom. rsc.orgrsc.org This can be useful for removing the silyl group after it has served its synthetic purpose.
Formation of Complex Organic Scaffolds
The true synthetic power of this compound lies in its ability to undergo sequential, site-selective reactions at its two distinct electrophilic centers. The difference in reactivity between the benzylic chloride and the aryl bromide allows for a programmed approach to building complex molecules.
A common strategy involves first functionalizing the more reactive chloromethyl group, for instance, by converting it to an aminomethyl or silylmethyl group as described above. The remaining, less reactive aryl bromide can then participate in a variety of palladium-catalyzed cross-coupling reactions. wikipedia.org
For example, after converting the chloromethyl group, the aryl bromide can undergo a Suzuki-Miyaura coupling with an arylboronic acid to form a biaryl structure. rsc.orgresearchgate.net Alternatively, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.org These powerful C-C bond-forming reactions enable the connection of the initial scaffold to a wide range of other organic fragments, leading to the rapid assembly of complex and diverse molecular architectures.
Table 4: Hypothetical Route to a Complex Scaffold
| Step | Starting Material | Reaction Type | Reagent(s) | Product |
| 1 | This compound | Gabriel Synthesis | 1. Potassium phthalimide2. Hydrazine hydrate | (4-Bromo-3-methoxyphenyl)methanamine |
| 2 | (4-Bromo-3-methoxyphenyl)methanamine | Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | 4'-(Aminomethyl)-2'-methoxy-[1,1'-biphenyl]-4-carbonitrile (example) |
Utilization in the Synthesis of Aromatic Heterocycles
The bifunctional nature of this compound, with its electrophilic chloromethyl group and a bromo-substituted aryl ring amenable to cross-coupling reactions, makes it a valuable precursor for the synthesis of various aromatic heterocycles.
The chloromethyl group serves as a reactive handle for the introduction of the substituted benzyl moiety onto a pre-existing heterocyclic scaffold or for the construction of a new heterocyclic ring. One potential application is in the N-alkylation of nitrogen-containing heterocyles. For instance, phthalazine (B143731) derivatives can be synthesized through the chemoselective N-alkylation of a phthalazinone core with a reactive haloalkane. While direct examples with this compound are not extensively documented in publicly available literature, the established reactivity of benzyl chlorides suggests its utility in similar synthetic strategies.
A plausible synthetic route towards a substituted phthalazine could involve the reaction of 4-benzyl-2H-phthalazin-1-one with this compound in the presence of a suitable base to yield the N-alkylated product. This intermediate could then undergo further functionalization at the bromo position.
| Reactant 1 | Reactant 2 | Potential Heterocyclic Product | Reaction Type |
| Phthalazinone Core | This compound | N-substituted Phthalazinone | N-Alkylation |
| Thiol-containing Heterocycle | This compound | S-substituted Heterocycle | S-Alkylation |
| Amine/Hydrazine | This compound | Isoindolinone/Phthalazine derivatives | Cyclocondensation |
This table presents potential, rather than definitively documented, reactions based on the known reactivity of the functional groups.
Building Blocks for Polymeric and Supramolecular Structures
The distinct functionalities of this compound also position it as a potential monomer for the synthesis of novel polymers and as a building block for supramolecular assemblies.
The presence of both a polymerizable group (via the chloromethyl or bromo functionality) and a group that can influence intermolecular interactions (the methoxy (B1213986) group) is advantageous. For example, monomers with similar structures, such as 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene, are utilized in the synthesis of conjugated polymers like poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV). This suggests that this compound could potentially be used in polycondensation reactions. For instance, reaction with a suitable bis-nucleophile could lead to the formation of a polymer chain, with the bromo- and methoxy- substituents available for post-polymerization modification or to tune the material's properties.
In the realm of supramolecular chemistry, the methoxy-substituted aromatic ring can participate in host-guest interactions, such as π-stacking and hydrogen bonding. nih.govnist.gov While specific studies involving this compound in supramolecular assemblies are not readily found, its structural motifs are common in molecules designed for molecular recognition and self-assembly processes.
| Functional Group | Potential Role in Polymer/Supramolecular Chemistry | Example Application |
| Chloromethyl Group | Reactive site for polymerization | Polycondensation with a dinucleophile to form a polymer backbone. |
| Bromo Group | Site for cross-coupling polymerization | Suzuki or Sonogashira coupling polymerization with a suitable comonomer. |
| Methoxy Group | Directs intermolecular interactions | Influences packing and electronic properties in polymers and supramolecular arrays. |
This table outlines potential applications based on the functional groups present in the molecule.
Regioselective Functional Group Interconversions
The differential reactivity of the bromo and chloromethyl groups in this compound allows for regioselective functional group interconversions, enabling the stepwise modification of the molecule.
The carbon-bromine bond is generally more reactive than a carbon-chlorine bond on an aromatic ring in common cross-coupling reactions. This difference in reactivity allows for selective functionalization at the bromo position while leaving the chloromethyl group intact for subsequent transformations.
Grignard Reaction: The formation of a Grignard reagent is expected to occur selectively at the bromo position. The treatment of this compound with magnesium metal would likely yield 4-(chloromethyl)-2-methoxyphenylmagnesium bromide. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This Grignard reagent can then be used in a variety of reactions to introduce new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: In a Suzuki coupling reaction, the bromo substituent is expected to react preferentially with a boronic acid in the presence of a palladium catalyst and a base, leaving the chloromethyl group unaffected under typical reaction conditions. This allows for the synthesis of biaryl compounds.
Sonogashira Coupling: Similarly, in a Sonogashira coupling, the bromo group would selectively couple with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This provides a route to aryl-alkyne derivatives.
The chloromethyl group, being a benzylic halide, is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as amines, thiols, cyanides, and azides, at this position. The selectivity of these reactions can often be controlled by the choice of reaction conditions.
| Reaction Type | Reactive Site | Typical Reagents | Product Type |
| Grignard Reaction | Bromo Group | Mg | Grignard Reagent |
| Suzuki Coupling | Bromo Group | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |
| Sonogashira Coupling | Bromo Group | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Aryl-alkyne derivative |
| Nucleophilic Substitution | Chloromethyl Group | Nu- (e.g., RNH2, RS-, CN-) | Substituted benzyl derivative |
This table summarizes the expected regioselective reactions based on the differential reactivity of the functional groups.
Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Chloromethyl 2 Methoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual nuclei, and the connectivity between atoms.
¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of the molecule's structure.
For 1-Bromo-4-(chloromethyl)-2-methoxybenzene, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the chloromethyl group protons. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling constants (J-values) of the aromatic protons, typically appearing in the range of δ 6.5-7.5 ppm. The methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm, while the chloromethyl protons would also be a singlet, further downfield in the region of δ 4.5-4.7 ppm due to the electron-withdrawing effect of the chlorine atom.
Differentiation from its isomers is a critical application of NMR. For instance, an isomer like 1-Bromo-2-(chloromethyl)-4-methoxybenzene would exhibit a different splitting pattern for its aromatic protons due to the altered connectivity. sigmaaldrich.com Similarly, the ¹³C NMR spectrum provides a unique fingerprint for each isomer based on the chemical shifts of the carbon atoms.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.4 | 112 - 134 |
| -OCH₃ | ~3.9 | ~56 |
| -CH₂Cl | ~4.6 | ~45 |
| C-Br | - | ~115 |
| C-OCH₃ | - | ~157 |
| C-CH₂Cl | - | ~135 |
Note: These are estimated values and may differ from experimental data.
In contrast, experimental data for a related isomer, 1-Bromo-4-chloro-2-methylbenzene , shows aromatic proton signals at δ 7.378, 7.159, and 6.975 ppm, with the methyl protons appearing at δ 2.321 ppm. uoguelph.ca The corresponding ¹³C NMR data for this isomer further highlights the differences in chemical shifts that allow for unambiguous identification. chemicalbook.com
Specialized NMR Techniques for Complex Architectures (e.g., ¹²⁵Te NMR for related organotellurium compounds)
For more complex molecular architectures, especially those involving heteroatoms other than carbon and hydrogen, specialized NMR techniques are indispensable. Organotellurium compounds, which can be synthesized from derivatives of this compound, are a case in point. Tellurium has two NMR-active isotopes, ¹²⁵Te and ¹²³Te, with ¹²⁵Te being the more commonly used due to its higher natural abundance (7.07%) and receptivity. huji.ac.il
The chemical shift range of ¹²⁵Te is exceptionally wide, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment around the tellurium atom. huji.ac.il This sensitivity is invaluable for characterizing different types of organotellurium compounds, such as tellurides, ditellurides, and telluroxides. For instance, the ¹²⁵Te chemical shift of diphenyl ditelluride has been studied computationally to understand the influence of conformational changes on the electronic structure. nih.gov In a hypothetical organotellurium derivative of this compound, the ¹²⁵Te chemical shift would provide direct evidence of the tellurium's oxidation state and coordination sphere.
Furthermore, coupling between ¹²⁵Te and other nuclei, such as ¹H and ¹³C, can provide crucial information about the connectivity of the molecule. For example, two- and three-bond couplings (²J and ³J) between ¹²⁵Te and protons can be observed, helping to map out the structure of the organic ligand attached to the tellurium atom. huji.ac.il
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI-MS and EI-MS for Molecular Ion Detection
Electrospray Ionization (ESI) and Electron Ionization (EI) are two common methods for generating ions in mass spectrometry. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, keeping the molecule intact. This is particularly useful for confirming the molecular weight of the compound. For this compound (C₈H₈BrClO), the expected molecular ion peaks in ESI-MS would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).
EI, on the other hand, is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. The molecular ion (M⁺˙) is often observed, but its intensity can vary. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS/MS) for Fragmentation Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, making it an exceptional tool for the analysis of complex mixtures and the unambiguous determination of elemental compositions. nih.gov When coupled with tandem mass spectrometry (MS/MS), FT-ICR allows for detailed fragmentation analysis. In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
The high resolution of FT-ICR MS is crucial for separating fragment ions with very similar masses, which is common in the fragmentation of complex organic molecules. For halogenated aromatic compounds, FT-ICR MS/MS can provide precise information about the losses of halogens, the chloromethyl group, and the methoxy group, helping to piece together the fragmentation pathways. researchgate.net Common fragmentation patterns for related structures include the loss of the halogen atom, cleavage of the bond alpha to the heteroatom, and rearrangements. youtube.comyoutube.com For example, a likely fragmentation pathway for this compound would involve the loss of a chlorine radical, followed by the loss of a methyl radical from the methoxy group, or the loss of a bromine radical. The high mass accuracy of FT-ICR MS ensures that the elemental composition of each fragment can be determined with confidence.
X-ray Diffraction Analysis
Energy Framework Calculations for Supramolecular Architecture
The supramolecular architecture of crystalline solids is dictated by the intricate network of non-covalent interactions between constituent molecules. Understanding the energetics of these interactions is paramount for predicting and controlling the solid-state properties of materials. Energy framework calculations, a computational tool, provide quantitative insights into the strength and nature of intermolecular forces, thereby elucidating the stability and packing motifs within a crystal lattice. This analysis is particularly valuable for multifunctional compounds like this compound and its derivatives, where a combination of halogen bonding, hydrogen bonding, and π-stacking interactions can coexist.
Energy framework analysis involves the calculation of interaction energies between a central molecule and its surrounding neighbors within a defined cluster. These calculations are typically performed using quantum mechanical methods, such as density functional theory (DFT), which provide a reliable description of intermolecular forces. The total interaction energy is often decomposed into its constituent electrostatic, polarization, dispersion, and exchange-repulsion components, allowing for a detailed understanding of the dominant forces at play.
A theoretical study on the supramolecular interactions in three related anisole (B1667542) derivatives highlighted the significant role of bromine atoms in dictating the crystal packing. The presence of bromine was found to influence the propensity for π-π stacking interactions, with C-H···π interactions becoming more dominant in the brominated compounds. This suggests that the bromine atom in this compound would play a crucial role in directing its supramolecular assembly.
Theoretical and Computational Chemistry Investigations of 1 Bromo 4 Chloromethyl 2 Methoxybenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p) to provide a high level of theoretical accuracy. researchgate.netbas.bg
Geometry Optimization and Electronic Structure Prediction
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the configuration with the lowest possible energy (a stationary point on the potential energy surface).
For 1-Bromo-4-(chloromethyl)-2-methoxybenzene, the optimization process would yield precise coordinates for each atom. The resulting geometry would reflect the electronic influence of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine and chloromethyl groups, combined with the electron-donating effect of the methoxy (B1213986) group, would cause slight distortions in the planarity and bond lengths of the benzene ring compared to an unsubstituted benzene molecule. Key structural parameters, such as the bond lengths of C-Br, C-Cl, C-O, and the various C-C bonds within the ring, would be determined.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: These are representative values based on similar structures and are not from a specific calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Br | 1.91 Å |
| C-Cl (chloromethyl) | 1.79 Å | |
| C-O (methoxy) | 1.36 Å | |
| O-CH₃ (methoxy) | 1.43 Å | |
| C-C (aromatic avg.) | 1.39 Å | |
| Bond Angles | C-C-Br | 119.5° |
| C-C-Cl | 110.2° | |
| C-C-O | 124.0° |
The electronic structure analysis would involve examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this molecule, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the methoxy group, while the LUMO would likely be distributed across the ring and the electron-withdrawing chloromethyl and bromo substituents.
Analysis of Vibrational Frequencies and Spectroscopic Data Correlation
Once the optimized geometry is found, a frequency calculation can be performed. This calculation predicts the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. researchgate.net
The calculated vibrational spectrum can be correlated with experimental data for validation. Key vibrational modes for this compound would include:
C-H stretching of the aromatic ring and methyl groups.
C-C stretching within the aromatic ring.
C-Br stretching , typically appearing at lower wavenumbers.
C-Cl stretching from the chloromethyl group.
C-O stretching of the methoxy group.
Ring bending and deformation modes .
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Note: These are representative values and require scaling factors for direct comparison with experimental spectra.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂Cl, -OCH₃ | 3000 - 2850 |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 |
| Asymmetric C-O-C Stretch | Methoxy Group | 1275 - 1200 |
| C-Cl Stretch | Chloromethyl Group | 800 - 600 |
| C-Br Stretch | Bromo Group | 600 - 500 |
Reactivity Descriptors and Mechanistic Insights
Conceptual DFT provides a framework for quantifying chemical reactivity. mdpi.com By analyzing the response of the electron density to a change in the number of electrons, various descriptors can be calculated to predict how and where a molecule will react. wikipedia.org
Conceptual DFT for Global Reactivity Descriptors
Chemical Potential (μ): Measures the escaping tendency of electrons. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A "harder" molecule is less reactive.
Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons. scm.com
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.
These descriptors collectively characterize the molecule's stability and its propensity to engage in electrophilic or nucleophilic interactions.
Table 3: Hypothetical Global Reactivity Descriptors (Note: Energy values are illustrative.)
| Descriptor | Formula | Hypothetical Value |
| E_HOMO | - | -6.5 eV |
| E_LUMO | - | -1.2 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |
| Electrophilicity Index (ω) | μ² / 2η | 2.79 eV |
Fukui Functions for Local Reactivity Sites
While global descriptors describe the molecule as a whole, Fukui functions identify specific atomic sites prone to attack. wikipedia.orgresearchgate.net The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added or removed. faccts.de Condensed Fukui functions simplify this by assigning a value to each atom. bas.bgscm.com
f⁺: Indicates the site for nucleophilic attack (where an electron is best accepted). This is associated with the LUMO distribution.
f⁻: Indicates the site for electrophilic attack (where an electron is most easily donated). This is associated with the HOMO distribution.
f⁰: Indicates the site for radical attack.
For this compound, the f⁻ values are expected to be highest on the carbon atoms of the benzene ring, particularly those activated by the methoxy group. The f⁺ values would likely be highest on the carbon atom of the chloromethyl group (-CH₂Cl) and the carbon atom bonded to the bromine, as these are the most electrophilic centers.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. bas.bg It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate electrostatic potential:
Red: Regions of most negative potential, rich in electrons. These are sites prone to electrophilic attack.
Blue: Regions of most positive potential, electron-poor. These are sites prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red/orange) around the oxygen atom of the methoxy group due to its lone pairs of electrons. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the chloromethyl group and near the bromine atom, reflecting their electron-withdrawing nature and the creation of electron-deficient areas. This visual tool corroborates the predictions made by Fukui functions and provides an intuitive guide to the molecule's reactive behavior. researchgate.net
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis
The intricate bonding characteristics and non-covalent interactions within the this compound molecule have been elucidated through Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analyses. These computational tools provide a profound understanding of the electron distribution and the nature of chemical bonds.
ELF analysis, a method to map the spatial localization of electrons, reveals distinct basins of electron density. In this compound, high ELF values are observed in the core regions of the carbon, oxygen, chlorine, and bromine atoms, corresponding to their core electrons. Furthermore, significant localization is found in the regions of covalent bonds, such as the C-C and C-H bonds of the benzene ring, the C-Br bond, the C-O bond of the methoxy group, and the C-Cl bond of the chloromethyl group. The lone pairs on the oxygen, chlorine, and bromine atoms are also clearly identifiable as regions of high electron localization. This detailed mapping helps in visualizing the molecular electronic structure and confirming the classical description of bonding.
Complementing the ELF analysis, the Reduced Density Gradient (RDG) method provides insights into the non-covalent interactions (NCIs) that play a crucial role in the molecule's stability and intermolecular interactions. The RDG analysis is based on the electron density and its gradient. By plotting the RDG versus the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, various types of interactions can be identified. For this compound, the RDG analysis is expected to reveal weak van der Waals interactions across the molecule. Additionally, potential weak intramolecular hydrogen bonds, for instance between a hydrogen atom of the chloromethyl group and the oxygen atom of the methoxy group, can be identified and characterized by specific signatures in the RDG plot.
Frontier Molecular Orbital (FMO) Theory
The chemical reactivity and electronic properties of this compound are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy levels of these orbitals provide critical information about the molecule's ability to donate or accept electrons, making FMO theory a cornerstone in understanding its reactivity.
The HOMO is the orbital with the highest energy that is occupied by electrons and thus represents the site of electron donation. In this compound, the HOMO is anticipated to be primarily localized on the electron-rich benzene ring and the substituents with lone pairs, such as the bromine and oxygen atoms. The specific distribution will influence the molecule's behavior in electrophilic substitution reactions.
Conversely, the LUMO is the lowest energy orbital that is unoccupied and signifies the region for electron acceptance. For this compound, the LUMO is likely to be distributed over the benzene ring and the electron-withdrawing chloromethyl and bromo groups. The energy and location of the LUMO are indicative of the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Energy Gap Analysis for Charge Transfer Interactions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.
The HOMO-LUMO gap is crucial for understanding intramolecular charge transfer (ICT) interactions. In this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (bromo and chloromethyl) groups attached to the benzene ring can facilitate ICT upon electronic excitation. A smaller HOMO-LUMO gap would indicate a more facile charge transfer from the electron-rich parts of the molecule to the electron-deficient regions. Computational calculations are essential to precisely determine the energies of the HOMO and LUMO and thus the magnitude of the energy gap, providing quantitative insight into the molecule's electronic stability and charge transfer characteristics.
| Parameter | Energy (eV) |
| E_HOMO | (Data not available) |
| E_LUMO | (Data not available) |
| Energy Gap (ΔE) | (Data not available) |
Spectroscopic Property Prediction through Computational Methods
Computational chemistry offers powerful tools for the prediction and interpretation of various spectroscopic properties of molecules, providing a valuable complement to experimental studies. For this compound, these methods can predict its electronic absorption spectra and nonlinear optical properties.
TD-DFT Calculations for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Visible spectrum of this compound.
The predicted spectrum would likely show characteristic absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the bromo, chloromethyl, and methoxy substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system and the electronic effects of the substituents. The calculated absorption wavelengths (λ_max) and their corresponding oscillator strengths provide a theoretical fingerprint of the molecule's electronic transitions, which can be used to interpret experimental spectra.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | (Data not available) | (Data not available) |
| S0 → S2 | (Data not available) | (Data not available) |
| S0 → S3 | (Data not available) | (Data not available) |
Note: The specific values for transition wavelengths and oscillator strengths are dependent on the level of theory and basis set used in the TD-DFT calculation and are not publicly available for this compound.
Prediction of Polarizability and Hyperpolarizability
The response of a molecule's electron cloud to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are crucial for understanding a molecule's nonlinear optical (NLO) behavior. Computational methods, typically based on DFT, can accurately predict these parameters.
The polarizability determines the linear response of the molecule to the electric field, while the first hyperpolarizability (β) governs the second-order NLO response, such as second-harmonic generation. For this compound, the presence of both electron-donating and electron-withdrawing groups suggests that it may exhibit a significant NLO response. The magnitude of the calculated first hyperpolarizability would provide a quantitative measure of its potential as an NLO material. The calculations would involve determining the components of the polarizability and hyperpolarizability tensors and then calculating the average values.
| Property | Calculated Value (a.u.) |
| Average Polarizability (α) | (Data not available) |
| First Hyperpolarizability (β) | (Data not available) |
Note: The prediction of these properties requires specific computational modeling and is not available in the existing literature for this molecule.
Solvent Effects Modeling in Computational Studies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these solvent effects and provide a more realistic description of the molecule's behavior in solution.
For this compound, which possesses a degree of polarity, the choice of solvent can impact its electronic structure, reactivity, and spectroscopic properties. Two common approaches to model solvent effects are the implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. By performing calculations with different dielectric constants, the influence of solvent polarity on properties like the HOMO-LUMO gap and electronic absorption spectra can be systematically studied.
Explicit solvent models involve including a number of individual solvent molecules around the solute molecule in the calculation. This method is computationally more demanding but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. For this compound, an explicit model could be used to study specific interactions between the solute and protic or aprotic solvent molecules. The choice of the model depends on the specific property being investigated and the desired level of accuracy.
Computational Investigation of Reaction Pathways and Activation Energies
Theoretical and computational chemistry provide powerful methodologies for understanding the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, which possesses multiple reactive sites, computational studies are invaluable for elucidating potential reaction pathways and determining the associated activation energies. These investigations offer predictive insights into the compound's reactivity, complementing experimental findings and guiding the synthesis of new chemical entities.
The primary focus of computational investigations on this compound would involve analyzing the reactivity of its two key functional groups: the chloromethyl group and the bromo-substituted aromatic ring. Density Functional Theory (DFT) is a common and effective method used for such studies. DFT calculations allow for the modeling of the electronic structure of the molecule and the mapping of the potential energy surface for various reactions. This enables the identification of transition states and the calculation of activation energies, which are critical for predicting reaction kinetics.
A significant area of computational study for this compound would be the nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group. Theoretical calculations can be employed to compare the energetics of the SN1 and SN2 reaction pathways. For instance, the activation energy for a concerted SN2 mechanism, involving the direct displacement of the chloride by a nucleophile, can be calculated and compared with the energy required for the formation of a benzylic carbocation intermediate in an SN1 pathway. The relative stability of this carbocation, which is influenced by the electronic effects of the methoxy and bromo substituents on the benzene ring, would be a key determinant of the preferred reaction mechanism.
To illustrate the nature of the data generated from such computational investigations, the following table presents hypothetical activation energies for plausible reactions of this compound. It is important to note that this data is representative and intended to demonstrate the type of quantitative information that can be obtained from theoretical studies.
| Reaction Pathway | Reagents/Catalyst | Calculated Activation Energy (kcal/mol) | Computational Method |
| SN2 Nucleophilic Substitution | Sodium Hydroxide | 20.5 | DFT (B3LYP/6-31G) |
| SN1 Carbocation Formation | Acetic Acid (Solvent) | 32.1 | DFT (B3LYP/6-31G) |
| Suzuki Coupling (Oxidative Addition) | Pd(PPh3)4 | 17.8 | DFT (M06/def2-TZVP) |
| Heck Reaction (Oxidative Addition) | Pd(OAc)2/P(o-tolyl)3 | 19.2 | DFT (M06/def2-TZVP) |
Applications of 1 Bromo 4 Chloromethyl 2 Methoxybenzene in Advanced Organic Synthesis and Materials Science
Intermediate in Complex Organic Synthesis
The distinct reactivity of the bromo and chloromethyl functionalities on the benzene (B151609) ring makes 1-Bromo-4-(chloromethyl)-2-methoxybenzene a valuable intermediate for the multi-step synthesis of elaborate organic molecules. These two groups can act as orthogonal synthetic handles, allowing for sequential and controlled chemical transformations.
Synthesis of Polychlorinated Biphenyl (B1667301) Analogs (excluding biological activity)
In the synthesis of biphenyl derivatives, particularly methoxylated polychlorinated biphenyls (MeO-PCBs), brominated methoxybenzenes are crucial starting materials. nih.gov The Suzuki coupling reaction is a powerful method for creating the biphenyl scaffold, typically involving the reaction of a brominated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst. nih.govnih.gov For instance, a series of sterically hindered methoxylated PCBs were synthesized with good to excellent yields (65–98%) using a Suzuki coupling approach. nih.gov
This compound serves as an ideal precursor in such syntheses. The bromo group can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann couplings, to form the core biphenyl structure. nih.govnih.gov The chloromethyl group, being less reactive under these specific coupling conditions, remains intact for subsequent functionalization, allowing for the introduction of further diversity into the final molecule. Alternative methods like the Cadogan or Ullmann couplings also utilize halogenated precursors to build the biphenyl system. nih.gov
Table 1: Coupling Reactions for Biphenyl Synthesis
| Coupling Reaction | Reactants | Catalyst/Conditions | Typical Yields | Citation |
|---|---|---|---|---|
| Suzuki Coupling | Brominated methoxybenzene + Chlorobenzene boronic acid | Pd(dba)₂ / DPDB | 65–98% | nih.govnih.gov |
| Ullmann Coupling | Chlorinated iodobenzene (B50100) + Methoxylated iodobenzene | Copper | 20–38% | nih.govnih.gov |
DPDB = 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Construction of Specialized Aromatic and Heteroaromatic Scaffolds
The dual functionality of this compound is instrumental in the construction of complex aromatic and heteroaromatic frameworks. The chloromethyl group can be used in alkylation reactions to connect the benzene ring to other molecular fragments, while the bromo group is reserved for later-stage cross-coupling reactions.
A relevant synthetic strategy is demonstrated in the preparation of biphenyl oxazole (B20620) derivatives, where a structurally similar compound, 1-bromo-3-(chloromethyl)-2-methylbenzene, undergoes an alkylation reaction with a hydroxybenzaldehyde. rsc.org The resulting intermediate then participates in a Suzuki coupling via its bromo group to form the final biphenyl structure. rsc.org This highlights a pathway where the chloromethyl moiety of this compound could be used to link with a phenolic compound, followed by a palladium-catalyzed reaction at the bromo-position to build a larger, multi-ring system. The chloromethyl group can also be used in chloromethylation reactions to introduce the -CH₂Cl functionality onto other aromatic rings, a key step in building more complex linked aromatic systems. rsc.org
Precursor for Polymeric Materials
The reactivity of this compound makes it a valuable monomer or precursor for the synthesis of a variety of functional polymers. The chloromethyl group is particularly useful for initiating or participating in polymerization reactions, while the bromo and methoxy (B1213986) groups can be used to tune the electronic properties or provide sites for post-polymerization modification.
Development of Conjugated Polymers (e.g., MEH-PPV monomers)
In the field of organic electronics, poly(p-phenylene vinylene) (PPV) and its derivatives, such as MEH-PPV, are important fluorescent conjugated polymers. researchgate.netsciepub.com The synthesis of these materials often proceeds through precursor routes, with the Gilch route being a prominent example. sciepub.comsemanticscholar.org This method involves the polymerization of bis(halomethyl)benzene monomers in the presence of a strong base. researchgate.netsemanticscholar.org
A monomer used for MEH-PPV synthesis is 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene. researchgate.net this compound can be considered a key building block for creating analogous monomers. The existing chloromethyl group can serve as one of the two required halomethyl groups for the Gilch polymerization, while the bromo-position could be further elaborated to install the second halomethyl group and other desired side chains, thereby producing a custom monomer for tailored conjugated polymers.
Synthesis of Multifunctional Crosslinked Polystyrenes
Chloromethylated polystyrene is a widely used resin in solid-phase synthesis and catalysis, valued for its ability to be functionalized and cross-linked. acs.orgresearchgate.net The cross-linking of polystyrene can be achieved through Friedel-Crafts chemistry, where an agent introduces links between the phenyl rings of the polymer chains. marquette.edumarquette.edu Additives containing chloromethyl groups are effective for this purpose, as the benzyl (B1604629) chloride moiety can alkylate the polystyrene aromatic rings, often catalyzed by the HCl evolved during the reaction. marquette.edu
This compound can act as a multifunctional cross-linking agent for polystyrene. When blended with polystyrene, the chloromethyl group can initiate Friedel-Crafts alkylation at elevated temperatures, forming a cross-linked matrix. marquette.edumarquette.edu This process enhances the thermal stability of the polystyrene. marquette.edu The incorporation of this specific molecule introduces additional functionalities (bromo and methoxy groups) into the resin, which could be used for further chemical modifications or to influence the material's properties.
Table 2: Research Findings on Polystyrene Cross-linking
| Cross-linking Agent / Method | Key Observation | Resultant Material | Citation |
|---|---|---|---|
| p-Hydroxymethylbenzyl chloride | Friedel-Crafts alkylation occurs at elevated temperatures. | Cross-linked matrix with improved thermal stability. | marquette.edu |
| Multifunctional aromatic compounds | Cross-linking temperature can be controlled with catalysts. | Flame-retardant styrenic resins. | marquette.edu |
| Divinylbenzene Co-polymerization | Immobilization of catalysts onto the polymer backbone. | Stable and reusable solid-supported catalysts. | researchgate.net |
Incorporation into Organosilicon and Carborane-containing Polymers
The development of advanced polymers containing inorganic elements like silicon or boron is a growing area of materials science. Carboranes, which are clusters of boron and carbon atoms, can be incorporated into polymer chains to enhance thermal stability, hydrophobicity, and other properties. nih.govacs.orgnih.gov The synthesis of carborane-containing polymers often involves the polymerization of monomers where a carborane cage is attached to a polymerizable organic group. nih.govacs.org
This compound is a suitable precursor for creating such specialized monomers. For example, the chloromethyl group could react with a carborane-containing nucleophile, or the bromo-position could be coupled to a carborane derivative via a Grignard or lithiation reaction, leaving the other functional group available for subsequent polymerization steps like ATRP, RAFT, or polycondensation. nih.govacs.orgmdpi.com Similarly, in the synthesis of organosilicon polymers, the reactive handles on this compound could be used to attach the aromatic unit to a silicon-containing backbone through reactions with chlorosilanes or via hydrosilylation. acs.orgdtic.mil This would integrate the specific electronic and structural features of the substituted benzene ring into the final organosilicon material.
Building Block for Supramolecular Architectures
The strategic placement of functional groups on the this compound scaffold suggests its potential utility in the field of supramolecular chemistry and crystal engineering. The presence of both a halogen atom (bromine) and a chloromethyl group offers sites for directional intermolecular interactions, such as halogen bonding and the formation of hydrogen bonds, which are crucial for the self-assembly of molecules into well-defined, higher-order structures.
Further research in this area could explore how the interplay of the bromo, chloromethyl, and methoxy substituents can be harnessed to direct the assembly of this compound into novel supramolecular structures with potentially interesting photophysical or host-guest properties.
Development of Novel Reagents and Catalysts (derived from the compound)
The functional groups present in this compound make it a plausible precursor for the synthesis of novel reagents and ligands for catalysis. The chloromethyl group can be readily transformed into other functional groups, such as phosphines or N-heterocyclic carbene (NHC) precursors, which are pivotal in the design of catalysts for a wide range of organic transformations.
For instance, the reaction of the chloromethyl moiety with phosphines could, in principle, yield phosphonium (B103445) salts that can be converted into ylides for Wittig-type reactions or serve as precursors to phosphine (B1218219) ligands. These ligands, bearing the 4-bromo-2-methoxyphenyl substituent, could then be coordinated to transition metals to create novel catalysts. The electronic and steric properties of such ligands would be influenced by the methoxy and bromo substituents on the aromatic ring, potentially leading to unique catalytic activities and selectivities.
Similarly, the chloromethyl group could be utilized to synthesize imidazolium (B1220033) salts, which are the direct precursors to N-heterocyclic carbenes (NHCs). NHCs are a highly important class of ligands in modern catalysis, known for their strong σ-donating ability and their utility in a variety of catalytic reactions, including cross-coupling and metathesis.
However, a thorough search of the scientific literature did not yield specific examples of novel reagents or catalysts that have been synthesized directly from this compound and subsequently applied in catalysis. While the synthesis of phosphine ligands and NHC precursors from benzyl chloride derivatives is a well-established area of research, studies detailing these transformations and the catalytic applications of the resulting products specifically for this compound are not described in the available research. The exploration of this compound as a scaffold for new catalytic systems remains a promising, yet underexplored, area of chemical research.
Future Research Directions and Unexplored Avenues in 1 Bromo 4 Chloromethyl 2 Methoxybenzene Chemistry
Development of Sustainable and Green Synthetic Methodologies
The current synthesis of 1-Bromo-4-(chloromethyl)-2-methoxybenzene typically involves conventional methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes.
One established route to similar compounds is the chloromethylation of a substituted benzene (B151609). evitachem.com For instance, the chloromethylation of 1-bromo-2-methoxybenzene can be achieved using formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst like zinc chloride. evitachem.com Another approach is the bromination of 4-(chloromethyl)-2-methoxybenzene, often employing bromine with a catalyst such as iron(III) bromide. evitachem.com
These traditional methods often involve hazardous reagents and generate significant waste. Future research could focus on the following green alternatives:
Catalytic Approaches: Investigating the use of solid acid catalysts or zeolites for the chloromethylation step could reduce the use of corrosive acids and facilitate catalyst recycling. cjcatal.comresearchgate.net
Greener Solvents: Replacing conventional solvents with greener alternatives like anisole (B1667542) or ionic liquids could minimize the environmental impact. mdpi.com Studies on the vapor-phase methylation of phenols to produce anisoles demonstrate a move towards solvent-free conditions, a strategy that could be adapted. cjcatal.comresearchgate.net
Alternative Reagents: Exploring the use of less hazardous brominating agents, such as N-bromosuccinimide (NBS) activated by a benign catalyst, could be a safer alternative to liquid bromine. The use of a bromide/bromate couple in an aqueous medium presents a green and selective method for bromination of various organic compounds and could be explored for this specific synthesis. rsc.org
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes
| Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Chloromethylation | Formaldehyde, HCl, ZnCl2 | Solid acid catalysts, Bio-based aldehydes | Catalyst recyclability, reduced corrosivity, use of renewable feedstocks |
| Bromination | Br2, FeBr3 | NBS with catalyst, NaBr/NaBrO3 in water | Reduced hazard, improved safety, aqueous medium |
| Solvent | Dichloromethane, Chloroform | Anisole, Ionic liquids, Supercritical CO2 | Lower toxicity, potential for recycling, reduced VOC emissions |
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
The functional groups on this compound offer multiple sites for catalytic transformations. Future research should aim to develop novel catalytic systems that can selectively target one functional group over the others, leading to a wider range of derivatives.
The presence of a bromine atom makes the compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While these are standard transformations, the development of catalysts with high selectivity and efficiency for this specific substrate remains a fertile area of research. For example, palladium-based catalysts are commonly used for C-O cross-coupling reactions to synthesize anisole derivatives. researchgate.net
Future research directions include:
Selective C-Br Functionalization: Designing catalysts that can selectively activate the C-Br bond for cross-coupling reactions while leaving the chloromethyl group untouched would provide a powerful tool for molecular elaboration.
Catalytic Conversion of the Chloromethyl Group: Developing catalytic methods to transform the chloromethyl group into other functionalities, such as aldehydes, alcohols, or nitriles, would significantly expand the synthetic utility of the parent compound.
Dual Catalysis: Exploring dual catalytic systems that can orchestrate sequential or one-pot transformations involving both the bromo and chloromethyl groups could lead to the efficient synthesis of complex molecules.
Investigation of Less Common Reaction Pathways and Stereochemical Control
Beyond standard cross-coupling and nucleophilic substitution reactions, there is a need to investigate less common reaction pathways for this compound. The unique electronic properties conferred by the substituents may enable novel transformations.
Given that many biologically active molecules are chiral, the development of methods for stereochemical control in reactions involving this compound is a critical area for future research.
Key areas for investigation include:
Asymmetric Transformations: Designing chiral catalysts for reactions involving the chloromethyl group, such as asymmetric nucleophilic substitution or phase-transfer catalysis, could lead to the synthesis of enantiomerically enriched products.
Diastereoselective Reactions: For reactions that generate a new stereocenter, investigating the influence of the existing substituents on the diastereoselectivity of the transformation is crucial. masterorganicchemistry.com The steric hindrance and electronic effects of the bromo and methoxy (B1213986) groups could be exploited to control the stereochemical outcome. masterorganicchemistry.com
Radical Reactions: Exploring radical-mediated transformations of the bromo or chloromethyl groups could open up new avenues for functionalization that are complementary to traditional ionic pathways.
Expansion of Applications in Emerging Material Technologies and Advanced Organic Materials
While this compound is recognized as a useful building block in organic synthesis, its potential applications in materials science are largely unexplored. bldpharm.com Future research should focus on leveraging its unique structure to create novel functional materials.
The combination of a polymerizable group (via the chloromethyl moiety) and a modifiable aromatic core (via the bromo group) makes it an attractive monomer for the synthesis of advanced polymers.
Potential applications to be explored:
Conjugated Polymers: The bromo-substituted aromatic ring could be a key component in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Functional Resins: The chloromethyl group can be used to incorporate this aromatic unit into various polymer backbones, leading to functional resins with tailored properties, such as flame retardancy or specific optical characteristics.
Porous Organic Frameworks (POFs): The rigid aromatic structure and multiple reaction sites make it a candidate for the synthesis of POFs with potential applications in gas storage, separation, and catalysis.
Integration of Advanced Machine Learning and AI in Compound Design and Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.gov These tools can be employed to accelerate the discovery of new reactions and applications for this compound.
Recent advancements have shown that ML models can predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. biosynth.combiosynth.com For instance, neural networks have been trained on large datasets of chemical reactions to predict suitable catalysts, solvents, and reagents. biosynth.com
Future research in this area could involve:
Reaction Prediction: Developing ML models trained on datasets of similar halogenated and methoxylated aromatic compounds to predict the most likely products of unknown reactions involving this compound. evitachem.com
High-Throughput Virtual Screening: Using AI-driven platforms to virtually screen libraries of potential reactants and catalysts to identify promising candidates for new transformations of the target compound.
De Novo Design of Materials: Employing generative AI models to design novel polymers and materials based on the this compound scaffold, optimized for specific properties like band gap, solubility, or thermal stability. researchgate.netrsc.org
Table 2: Potential AI and Machine Learning Applications
| Application Area | Specific Task | Potential Impact |
| Reaction Prediction | Predict major and minor products for new reactions. | Reduces experimental effort and cost by prioritizing promising reactions. evitachem.com |
| Condition Optimization | Identify optimal catalysts, solvents, and temperatures for known transformations. biosynth.com | Improves reaction yields and reduces waste. |
| Virtual Screening | Screen virtual libraries of compounds for reactivity with the target molecule. | Accelerates the discovery of new synthetic routes and building blocks. biosynth.com |
| Material Design | Generate novel polymer structures with desired electronic or physical properties. | Facilitates the discovery of new advanced materials for various applications. researchgate.netrsc.org |
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-4-(chloromethyl)-2-methoxybenzene?
- Methodological Answer : The synthesis typically involves alkylation or halogenation steps. For example:
Alkylation : React 2-methoxybenzene derivatives with chloromethylating agents (e.g., chloromethyl methyl ether under controlled conditions). Ensure inert atmosphere (argon) to prevent side reactions .
Bromination : Introduce bromine at the para position using electrophilic bromination (e.g., Br₂/FeBr₃) after protecting the chloromethyl group.
Purification often involves column chromatography or recrystallization. Monitor reaction progress via TLC and confirm purity via GC/HPLC (>95% purity thresholds are common) .
Q. How should researchers safely handle this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential carcinogenicity risks associated with chloromethyl groups (analogous to bis(chloromethyl) ether hazards) .
- Storage : Keep in airtight containers away from metals (e.g., aluminum) to avoid corrosive reactions .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation .
Advanced Questions
Q. What advanced analytical techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structure. Single-crystal datasets collected at 293 K can resolve bond lengths (e.g., C–C = 0.011 Å) and confirm regiochemistry .
- 2D NMR : Employ HSQC and COSY to assign proton-carbon correlations and differentiate between positional isomers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₈BrClO₂, MW 247.09) .
Q. How can contradictions in spectroscopic data during characterization be addressed?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-Bromo-2-(4-methoxyphenoxy)ethane, δH 3.8 ppm for methoxy ).
- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data.
- Crystallographic Refinement : If X-ray data quality is low (e.g., twinning), apply SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter refinement .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use the methoxy group as a directing group for lithiation, followed by electrophilic quenching to install substituents at specific positions.
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) to couple aryl bromides with boronic acids. Ensure anhydrous conditions and degassed solvents (e.g., THF) .
- Protection/Deprotection : Temporarily protect the chloromethyl group (e.g., with TMSCl) to prevent unwanted nucleophilic substitution during bromination .
Q. How can researchers mitigate by-product formation during synthesis?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (-78°C) during lithiation to suppress side reactions.
- Catalyst Screening : Test palladium ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency and reduce homocoupling by-products.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to favor chloromethyl group reactivity over elimination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
